5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a structurally complex heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-fluorophenyl group, a 4-benzylpiperazine moiety, and a methyl group. Its design likely integrates pharmacophores known for modulating biological activity, such as the fluorophenyl group (common in CNS-targeting drugs) and the piperazine ring (often enhancing solubility and receptor interactions) .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-16-25-23-29(26-16)22(30)21(31-23)20(18-7-9-19(24)10-8-18)28-13-11-27(12-14-28)15-17-5-3-2-4-6-17/h2-10,20,30H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQMQVYFDWAUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)CC5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Thiazolotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazolotriazole ring.
Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a fluorophenyl halide reacts with the thiazolotriazole intermediate.
Attachment of the Benzylpiperazine Moiety: This step involves the reaction of benzylpiperazine with the intermediate compound, often facilitated by a coupling reagent.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes:
Scaling up the reactions: Using larger quantities of reagents and solvents.
Optimization of reaction parameters: Temperature, pressure, and reaction time.
Purification processes: Techniques such as recrystallization, chromatography, and distillation to obtain the final product in pure form.
Chemical Reactions Analysis
Types of Reactions
5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate catalysts.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Pharmacological Properties
1. Antidepressant Activity
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant antidepressant-like effects. The benzylpiperazine moiety is known to enhance serotonin and dopamine receptor activity, which may contribute to their efficacy in treating mood disorders .
2. Anticancer Potential
Studies have shown that thiazolo[3,2-b][1,2,4]triazoles can inhibit various cancer cell lines. The compound's structural features allow it to interact with multiple biological targets involved in cancer proliferation and metastasis. For instance, derivatives of this compound have demonstrated cytotoxic effects against breast and lung cancer cell lines in vitro .
3. Antimicrobial Activity
The thiazolo[3,2-b][1,2,4]triazole framework has been associated with antimicrobial properties. Compounds in this class have been tested against a range of bacterial strains and have shown promising results as potential antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Mechanistic Insights
The pharmacological activities of 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol can be attributed to its ability to modulate various receptor systems:
- Serotonin Receptors: The piperazine group enhances binding affinity to serotonin receptors (5-HT), which is crucial for antidepressant effects.
- Dopamine Receptors: The compound's structure suggests potential activity at dopamine receptors (D2/D3), relevant for mood regulation and cognitive function.
- Glycine Transporters: Some studies indicate that derivatives can inhibit glycine transporters (GlyT1), making them candidates for treating schizophrenia and other cognitive disorders .
Synthesis and Structural Modifications
The synthesis of this compound has been optimized using various synthetic protocols. Recent advancements include:
- Green Chemistry Approaches: Utilizing solvent-free conditions under visible light irradiation has improved yields and reduced environmental impact during synthesis .
- Structure-Activity Relationship Studies: Investigations into modifying substituents on the benzylpiperazine or thiazole rings have led to the identification of more potent analogs with enhanced bioactivity and reduced toxicity profiles .
Case Studies
Several case studies highlight the efficacy of this compound class:
-
Antidepressant Efficacy in Animal Models
In a study involving rodent models of depression, administration of this compound resulted in significant reductions in despair behaviors compared to control groups. Behavioral assays indicated enhanced locomotion and reduced immobility times in forced swim tests . -
Cytotoxicity Against Cancer Cell Lines
A comparative analysis of various thiazolo[3,2-b][1,2,4]triazole derivatives showed that this specific compound exhibited IC50 values lower than those of standard chemotherapeutics against MCF7 breast cancer cells. This suggests its potential as a lead compound for further development in oncology .
Mechanism of Action
The mechanism of action of 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Hypotheses
- Synthetic Challenges : The target compound’s benzylpiperazine and fluorophenyl groups may require multi-step protocols, similar to ’s procedures involving nucleophilic substitution and cyclization .
- Biological Potential: Fluorophenyl-thiazolo-triazole hybrids (e.g., ’s compounds) show antifungal and antibacterial activity, suggesting the target compound could target microbial enzymes like 14-α-demethylase .
- Structural Insights : Isostructural compounds in exhibit planar conformations with perpendicular fluorophenyl groups, a feature that may influence the target’s binding mode .
Biological Activity
The compound 5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a member of the thiazolo[3,2-b][1,2,4]triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a detailed examination of its biological activity, including anticancer properties and potential mechanisms of action.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant anticancer properties. A study evaluated various synthesized compounds against a panel of nearly 60 human cancer cell lines. The results demonstrated that these compounds showed activity against renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines. Specifically, the thiazolo[3,2-b][1,2,4]triazole derivatives exhibited more potent anticancer activity than their respective amides .
| Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|
| Renal Cancer | 15.5 | |
| Breast Cancer (MCF-7) | 27.3 | |
| Colon Cancer | 6.2 | |
| Melanoma | 30.0 |
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to disrupt the cell cycle and induce apoptosis in various cancer cell lines.
- Antioxidant Activity : Some derivatives possess antioxidant properties that may protect normal cells while targeting cancerous cells.
- Interaction with Cellular Pathways : The thiazolo[3,2-b][1,2,4]triazole core interacts with key signaling pathways involved in cell growth and survival.
Case Study 1: MCF-7 Breast Cancer Cells
In a study focusing on MCF-7 breast cancer cells, several thiazolo[3,2-b][1,2,4]triazole derivatives were tested for antiproliferative activity. The compound exhibited an IC50 value of 27.3 µM , indicating moderate potency against this cell line. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Colon Carcinoma HCT-116 Cells
Another investigation assessed the cytotoxic effects of various thiazolo[3,2-b][1,2,4]triazole derivatives on HCT-116 colon carcinoma cells. The most active compound demonstrated an IC50 value of 6.2 µM , showcasing its potential as a lead compound for further development in colon cancer therapy .
Q & A
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : The synthesis involves multi-step reactions, including the formation of the thiazolo-triazole core and subsequent functionalization of the benzhydryl-piperazine and 4-fluorophenyl groups. Key steps include:
- Ring Formation : Microwave-assisted or solvent-free conditions improve reaction efficiency for thiazole and triazole ring cyclization .
- Coupling Reactions : Use of phosphorus oxychloride or triethylamine as catalysts for activating carboxylic acids during coupling steps .
- Optimization : Reaction temperature (60–120°C), solvent choice (DMF, acetonitrile), and purification via column chromatography or recrystallization are critical for yield (>70%) and purity (>95%) .
- Characterization : Confirm intermediates and final product using NMR (¹H/¹³C), HRMS, and HPLC .
Q. How do structural features influence this compound’s physicochemical properties?
- Key Structural Data :
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₂₉H₂₉FN₆OS | |
| Molecular Weight | 540.65 g/mol | |
| Key Functional Groups | Thiazolo-triazole core, 4-fluorophenyl, benzylpiperazine |
- The fused thiazole-triazole system enhances π-π stacking with biological targets, while the 4-fluorophenyl group increases lipophilicity (logP ≈ 3.2) and blood-brain barrier permeability .
Q. What spectroscopic techniques are essential for confirming its structure?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.8–7.4 ppm), methyl groups (δ 2.1–2.5 ppm), and piperazine NH (δ 3.2–3.8 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ at m/z 541.2345 .
- FT-IR : Identify stretching vibrations for C-F (1150 cm⁻¹) and triazole C=N (1600 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Analysis :
- Rational Design : Replace 4-fluorophenyl with electron-withdrawing groups (e.g., Cl) to enhance target selectivity .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : Conflicting IC₅₀ values (e.g., 50 nM vs. 2 µM in kinase assays) may arise from assay conditions (pH, temperature) or impurity profiles.
- Resolution Strategies :
- Validate purity via HPLC-MS (>98%) .
- Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding .
- Perform molecular docking to identify binding pose discrepancies (e.g., RMSD >2Å indicates false positives) .
Q. What computational methods predict its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction :
| Parameter | Prediction Tool | Result |
|---|---|---|
| CYP3A4 Inhibition | SwissADME | High risk (Ki = 5 µM) |
| hERG Liability | ProTox-II | Low risk (IC₅₀ > 30 µM) |
| Bioavailability | QikProp | 65% (Rule of Five compliant) |
Q. How does the compound interact with multi-target proteins (e.g., kinases, GPCRs)?
- Methodological Answer :
- Target Profiling :
| Target | Assay Type | Binding Affinity (Kd) | Source |
|---|---|---|---|
| Serotonin Receptor 5-HT₂A | Radioligand binding | 12 nM | |
| EGFR Kinase | Fluorescence quenching | 85 nM |
- Mechanistic Insight : The benzylpiperazine moiety binds to hydrophobic pockets in 5-HT₂A, while the thiazole-triazole core chelates Mg²⁺ in EGFR’s ATP-binding site .
Data Contradiction Analysis
Q. Why do stability studies report conflicting degradation pathways under varying pH?
- Hypothesis Testing :
- Acidic Conditions (pH 2) : Hydrolysis of the triazole ring dominates (t₁/₂ = 8h) .
- Basic Conditions (pH 9) : Oxidative cleavage of the benzylpiperazine group occurs (t₁/₂ = 3h) .
- Resolution : Use LC-MS/MS to identify degradation products and adjust formulation buffers (e.g., citrate for pH 4–6 stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
